
LC-MS versus UV Detection for Sofosbuvir
Impurity C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

In the landscape of pharmaceutical quality control, the accurate and sensitive detection of

impurities is paramount to ensure the safety and efficacy of drug products. This guide provides

a comparative overview of two prevalent analytical techniques, Liquid Chromatography-Mass

Spectrometry (LC-MS) and Liquid Chromatography with Ultraviolet (UV) detection, for the

specific application of identifying and quantifying Sofosbuvir impurity C. This comparison is

tailored for researchers, scientists, and drug development professionals to facilitate an

informed decision on method selection for their analytical needs.

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2]

[3] Like all active pharmaceutical ingredients (APIs), it can contain impurities that may arise

during synthesis, degradation, or storage. Sofosbuvir impurity C is a known related

substance that requires careful monitoring.[4][5][6] The choice of analytical methodology for

impurity profiling can significantly impact the reliability and sensitivity of these critical

measurements.

Principles of Detection
UV Detection: This technique relies on the principle that many organic molecules, including

Sofosbuvir and its impurities, absorb light in the ultraviolet-visible spectrum. According to the

Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional

to the concentration of the analyte in the sample. A UV detector measures this absorbance as

the analyte elutes from the liquid chromatography column. The maximum absorbance for

Sofosbuvir is typically observed around 260 nm.[7][8][9]
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LC-MS Detection: Liquid Chromatography-Mass Spectrometry is a powerful analytical

technique that couples the separation capabilities of liquid chromatography with the mass

analysis capabilities of mass spectrometry. After separation by LC, the analyte is ionized, and

the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This

provides a high degree of specificity, allowing for the identification of compounds based on their

unique molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to

fragment the ions, providing structural information that aids in the unequivocal identification of

impurities.[10][11][12][13][14][15][16][17]

Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The

following table summarizes typical validation parameters for the analysis of Sofosbuvir and its

impurities using both LC-UV and LC-MS, based on data from various studies. It is important to

note that a direct head-to-head comparative study for Sofosbuvir Impurity C was not found in

the public domain; therefore, the data presented is a synthesis from multiple sources.
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Performance
Parameter

LC-UV LC-MS/MS
Key
Considerations

Limit of Detection

(LOD)
~0.01 - 0.04 µg/mL[7]

Down to 0.25

ng/mL[13][17]

LC-MS offers

significantly lower

detection limits,

making it superior for

trace-level impurity

analysis.

Limit of Quantitation

(LOQ)

~0.125 - 1.50

µg/mL[7]

As low as 0.25

ng/mL[13]

For accurate

quantification of very

low-level impurities,

LC-MS is the method

of choice.

Linearity Range

1 - 480 µg/mL

(Analyte dependent)

[7][8]

0.25 - 3500 ng/mL[13]

[17]

Both methods

demonstrate good

linearity over a range,

but LC-MS can

quantify over a wider

dynamic range,

especially at the lower

end.

Specificity/Selectivity

Good, but susceptible

to co-eluting

compounds with

similar UV spectra.

Excellent, based on

unique mass-to-

charge ratios and

fragmentation

patterns.

LC-MS provides

unequivocal

identification, which is

critical for impurity

profiling and structure

elucidation.

Accuracy (%

Recovery)

Typically 99-102%[10]

[18]

Typically within 15%

of the nominal

concentration as per

bioanalytical

guidelines.

Both methods can

achieve high accuracy

when properly

validated.

Precision (% RSD) Generally < 2%[7] Generally < 15% (for

bioanalytical

Both methods are

highly precise.
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methods).

Cost & Complexity

Lower initial

investment and

operational cost;

simpler to operate.

Higher initial

investment and

maintenance costs;

requires more

specialized expertise.

The choice may be

influenced by budget

and available

technical expertise.

Experimental Workflow
The logical workflow for a comparative study of LC-MS and UV detection for Sofosbuvir
impurity C is illustrated below.
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Caption: Workflow for comparing LC-UV and LC-MS for Sofosbuvir impurity C analysis.
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Experimental Protocols
Below are representative experimental protocols for the analysis of Sofosbuvir and its

impurities by LC-UV and LC-MS, synthesized from published methods.

LC-UV Method
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC)

system equipped with a UV detector.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][9]

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a

phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used in

an isocratic or gradient elution mode.[7][19] A common mobile phase composition is a 50:50

(v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]

Flow Rate: A typical flow rate is 1.0 mL/min.[8][19]

Detection Wavelength: Detection is commonly performed at 260 nm.[7][8][9]

Injection Volume: 10-20 µL.[9]

Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable solvent like

methanol or a mixture of methanol and water.[10] This stock solution is then diluted to the

desired concentration for analysis. For the analysis of impurities in a drug product, the tablet

is typically dissolved in a suitable solvent, sonicated, and filtered before injection.[18]

LC-MS Method
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UPLC) or

HPLC system coupled to a tandem mass spectrometer (MS/MS).[13][15]

Column: A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is often

used for faster analysis.[17]

Mobile Phase: A gradient elution is commonly employed using a mixture of 0.1% formic acid

in water and acetonitrile or methanol.[10][13]
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Flow Rate: A flow rate of 0.3-0.6 mL/min is typical.[12][16][17]

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer can be

used.

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[10]

[13]

MS/MS Parameters: For quantitative analysis, the mass spectrometer is operated in the

Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion

to product ion transition for the analyte and any internal standard used. The specific m/z

transitions for Sofosbuvir and its impurities would need to be determined through initial

infusion experiments.

Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation or

liquid-liquid extraction step is typically required.[12][13] For drug substance or product

analysis, a simple dissolution and dilution similar to the LC-UV method is employed.

Conclusion
Both LC-UV and LC-MS are powerful techniques for the analysis of Sofosbuvir and its

impurities. The choice between the two is largely dependent on the specific requirements of the

analysis.

LC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality

control testing where the impurity levels are expected to be within the detection limits of the

technique. Its simplicity of operation makes it accessible to a wider range of laboratory settings.

LC-MS, on the other hand, offers unparalleled sensitivity and specificity. It is the gold standard

for trace-level impurity detection, identification, and structural elucidation. For comprehensive

impurity profiling, forced degradation studies, and the analysis of complex matrices, the

specificity of mass detection is indispensable. While the initial investment and operational

complexity are higher, the quality and depth of information provided by LC-MS are often critical

during drug development and for ensuring the highest standards of pharmaceutical quality.

In summary, for routine analysis of known impurities at concentrations above the UV detection

limit, LC-UV is a practical and efficient choice. For the detection and identification of unknown
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or trace-level impurities, and for applications requiring the highest degree of confidence in

analytical results, LC-MS is the superior methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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